Salicylaldehyde
Overview
Description
Salicylaldehyde, also known as 2-Hydroxybenzaldehyde, is an organic compound with the formula C6H4OH (CHO) . It is one of the three isomers of hydroxybenzaldehyde . This colorless oily liquid has a bitter almond odor at higher concentration .
Synthesis Analysis
Salicylaldehyde is produced by condensation of phenol with formaldehyde to give hydroxybenzyl alcohol, which is then oxidized to the aldehyde . It can also be prepared from phenol and chloroform in a Reimer–Tiemann reaction .Molecular Structure Analysis
The molecular formula of Salicylaldehyde is C7H6O2 . It is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Salicylaldehyde is frequently involved in self-condensation or polymerization reactions . These reactions are exothermic and often catalyzed by acid . Aldehydes are readily oxidized to give carboxylic acids .Physical And Chemical Properties Analysis
Salicylaldehyde has a molar mass of 122.123 g·mol−1, a density of 1.146 g/cm3, a melting point of −7 °C, and a boiling point of 196 to 197 °C . It is also a redox-active small molecule .Scientific Research Applications
Synthon in Multicomponent Reactions
Salicylaldehyde plays a significant role as a privileged synthon in multicomponent reactions (MCRs), contributing to the synthesis of heterocycles. Its two active functional groups, a hydroxy group, and an aldehyde group, allow for its extensive use in pseudo-three and four-component reactions, facilitating the production of a wide range of heterocyclic systems (Heravi et al., 2018).
Antimicrobial and Nano-composite Applications
Salicylaldehyde has been successfully used as a crosslinker with chitosan to form hydrogel membranes in the presence of TiO2 nanoparticles, demonstrating significant antimicrobial activity. This application showcases its potential in creating materials with enhanced physical, thermal, and biological properties (Montaser et al., 2019).
Environmental Degradation Studies
The degradation of Salicylaldehyde, especially in water contaminated by industrial effluents, is of environmental concern. Studies using cyclic voltammetry on platinum electrodes have shed light on the electrochemical degradation process of Salicylaldehyde, providing valuable insights into its environmental impact and degradation kinetics (Kaur et al., 2021).
Evolutionary and Biochemical Studies
Research on Salicylaldehyde dehydrogenases in the naphthalene degradation pathway has provided expanded understanding of the evolution, functions, and catalytic mechanisms of these enzymes. Such studies are crucial for environmental biotechnology, particularly in the biodegradation of aromatic compounds (Jia et al., 2017).
Photocatalytic and Chemical Synthesis Applications
Salicylaldehyde has been identified as an efficient visible light photocatalyst, facilitating various chemical reactions under light irradiation. Its unique properties enable it as a catalyst in organic synthesis, demonstrating its versatility beyond traditional applications (Zhuang et al., 2020).
Safety And Hazards
properties
IUPAC Name |
2-hydroxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2/c8-5-6-3-1-2-4-7(6)9/h1-5,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMQUZDBALVYZAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O2 | |
Record name | SALICYLALDEHYDE | |
Source | CAMEO Chemicals | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
29734-89-2 | |
Record name | Benzaldehyde, 2-hydroxy-, homopolymer | |
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DSSTOX Substance ID |
DTXSID1021792 | |
Record name | Salicylaldehyde | |
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URL | https://comptox.epa.gov/dashboard/DTXSID1021792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; colorless or pale yellow; bitter almond odor. Sinks and mixes slowly in water. (USCG, 1999), Colorless or dark red liquid with a bitter odor of almonds; [Hawley] Colorless or pale yellow liquid; [CAMEO] Colorless or light yellow oily liquid with almond-like odor; [MSDSonline], Liquid, colourless to straw coloured oily liquid with a pungent, bitter, almond-like odour | |
Record name | SALICYLALDEHYDE | |
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Record name | Salicylaldehyde | |
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Record name | 2-Hydroxybenzaldehyde | |
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Record name | Salicyladehyde | |
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Boiling Point |
386 °F at 760 mmHg (USCG, 1999), 197 °C, 196.00 to 197.00 °C. @ 760.00 mm Hg | |
Record name | SALICYLALDEHYDE | |
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Record name | 2-Hydroxybenzaldehyde | |
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Record name | 2-Hydroxybenzaldehyde | |
Source | Human Metabolome Database (HMDB) | |
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Flash Point |
172 °F (USCG, 1999), ca.78 °C (172 °F) - closed cup | |
Record name | SALICYLALDEHYDE | |
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URL | https://cameochemicals.noaa.gov/chemical/9040 | |
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Record name | 2-Hydroxybenzaldehyde | |
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Solubility |
Solubility in water, 1.7X10+4 mg/L at 86 °C, Slightly soluble in water, Slightly soluble in chloroform; miscible with ethanol; very soluble in acetone, benzene, Soluble in most organic solvents and oils, 17 mg/mL at 86 °C, slightly soluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
Record name | 2-Hydroxybenzaldehyde | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/721 | |
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Record name | 2-Hydroxybenzaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034170 | |
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Record name | Salicyladehyde | |
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Density |
1.1674 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.167 g/cu cm at 20 °C/4 °C, 1.159-1.170 | |
Record name | SALICYLALDEHYDE | |
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Record name | 2-Hydroxybenzaldehyde | |
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Record name | Salicyladehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/817/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Density |
4.2 (USCG, 1999) - Heavier than air; will sink (Relative to Air), 4.2 (Air = 1) | |
Record name | SALICYLALDEHYDE | |
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Record name | 2-Hydroxybenzaldehyde | |
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Vapor Pressure |
1.09 mmHg at 90 °F (USCG, 1999), 0.59 [mmHg], 0.593 mm Hg at 25 °C /calculated from experimentally derived coefficients/ | |
Record name | SALICYLALDEHYDE | |
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Record name | Salicylaldehyde | |
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Product Name |
Salicylaldehyde | |
Color/Form |
Liquid, Colorless, oily liquid or dark-red oil, Colorless to straw, oily liquid | |
CAS RN |
90-02-8, 27761-48-4 | |
Record name | SALICYLALDEHYDE | |
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Record name | Salicylaldehyde | |
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Record name | Salicylaldehyde | |
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Record name | Benzaldehyde, 2-hydroxy- | |
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Record name | Salicylaldehyde | |
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Record name | Salicylaldehyde | |
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Record name | 2-Hydroxybenzaldehyde | |
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Melting Point |
19.4 °F (USCG, 1999), -7 °C, 0.7 °C | |
Record name | SALICYLALDEHYDE | |
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Retrosynthesis Analysis
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.